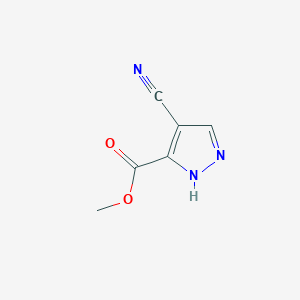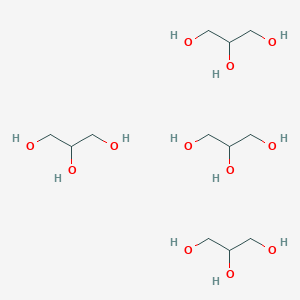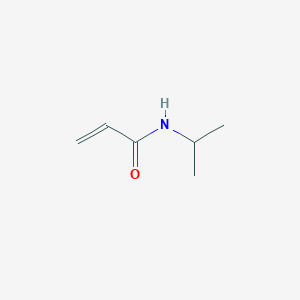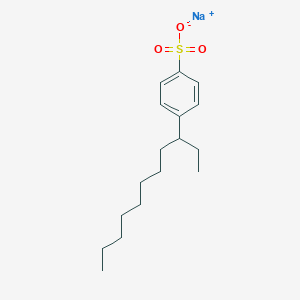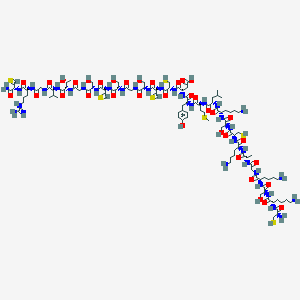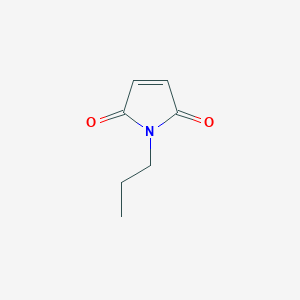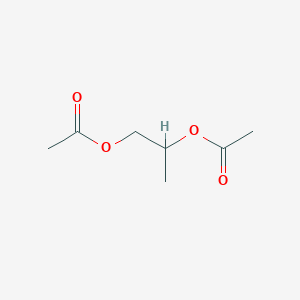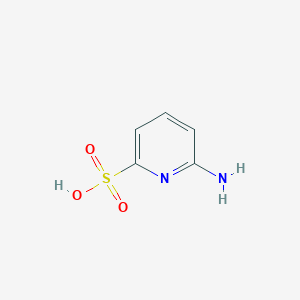
6-aminopyridine-2-sulfonic Acid
説明
Synthesis Analysis
The synthesis of compounds related to 6-Aminopyridine-2-sulfonic Acid often involves the displacement of substituents on the pyridine ring. For instance, the synthesis of heavily substituted 2-aminopyridines can be achieved by displacing a methylsulfinyl group from the 6-position of the pyridine ring, using dimethyl N-cyanodithioiminocarbonate in the reaction with 2-(1-phenylethylidene)propanedinitriles (Teague, 2008).
Molecular Structure Analysis
The molecular structure of aminopyridine derivatives, including those with sulfonic acid groups, often features extensive hydrogen-bonded networks. For example, crystals of 5-sulfosalicylic acid and 3-aminopyridine show 1:1 proton-transfer organic adducts with three-dimensional layered polymer structures, demonstrating the role of hydrogen bonding and pi-pi interactions in the molecular assembly of such compounds (Meng et al., 2007).
Chemical Reactions and Properties
Aminopyridines can undergo various chemical reactions, including electroorganic synthesis and regioselective synthesis. For example, the synthesis of 6-aminonicotinic acid involves electrochemical hydrogenation and carboxylation processes (Raju et al., 2003). Additionally, copper-catalyzed three-component reactions allow for the regioselective synthesis of 4-amino- and 6-amino-2-iminopyridines, highlighting the versatility of aminopyridines in organic synthesis (Zhou et al., 2013).
Physical Properties Analysis
The physical properties of aminopyridine derivatives, such as crystalline forms and solubility, are influenced by their molecular structure and bonding. The crystal structures of various forms of sulfapyridine, for instance, reveal conformational polymorphism and the influence of molecular conformation on the physical properties of these compounds (Bar & Bernstein, 1985).
Chemical Properties Analysis
The chemical properties of aminopyridine derivatives, including their reactivity and catalytic abilities, are significant in various synthetic applications. For example, N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate has been used as an efficient and reusable solid acid catalyst for the synthesis of xanthene derivatives, demonstrating the utility of sulfonic acid-functionalized compounds in catalysis (Khaligh & Shirini, 2015).
科学的研究の応用
Catalysis and Organic Synthesis:
- Aminopyridines, including 6-aminopyridine-2-sulfonic Acid, have been used to catalyze the aminolysis of p-nitrophenyl acetate in both aqueous and aprotic solvents, facilitating amide formation and ester hydrolysis (Deady & Finlayson, 1980).
- Magnetic graphene oxide-anchored sulfonic acid serves as a recyclable, efficient, and environmentally friendly nanocatalyst for the one-pot synthesis of N-aryl-2-amino-1,6-naphthyridine derivatives under solvent-free conditions (Rostamizadeh et al., 2013).
Pharmaceuticals and Medicinal Applications:
- Compounds like 6-alkylthioimidazo[1,2-a]pyridines, synthesized from 2-aminopyridines, show potential as new fungicidal compounds (Gol'dfarb et al., 1979).
- The crystal structure of 2-aminopyridine-5-sulfonic acid reveals a 2D network structure with implications in coordination chemistry, which can have pharmaceutical applications (Sui et al., 2008).
- Salts of 5-sulfosalicylic acid and 3-aminopyridine exhibit extensive hydrogen-bonded three-dimensional layered polymer structures, indicating potential applications in pharmaceuticals (Meng et al., 2007).
Environmental Applications:
- Studies on fluorotelomer sulfonic acid, closely related to 6-aminopyridine-2-sulfonic Acid, demonstrate its bioaccumulative ability in plants, indicating its environmental significance (Zhao et al., 2019).
- Sulfonic acid group functionalized coordination polymers exhibit humidity-dependent proton conductivity, suggesting applications in environmental sensing and control (Maity et al., 2017).
特性
IUPAC Name |
6-aminopyridine-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMMQOBPBUIBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376544 | |
| Record name | 6-aminopyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-aminopyridine-2-sulfonic Acid | |
CAS RN |
109682-22-6 | |
| Record name | 6-aminopyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




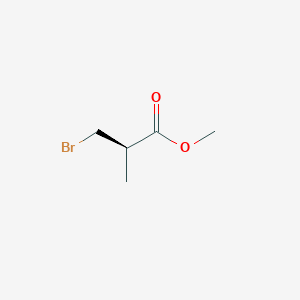
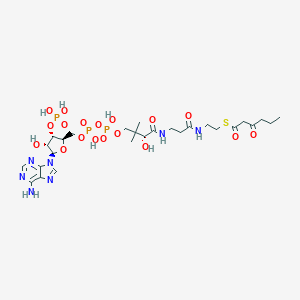
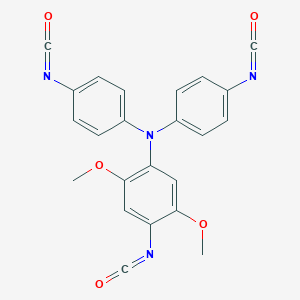
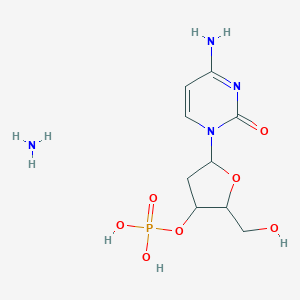

![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
